Ensartinib - 1365267-27-1

Ensartinib

Catalog Number: EVT-285656
CAS Number: 1365267-27-1
Molecular Formula: C25H25Cl2FN6O3
Molecular Weight: 547.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ensartinib (X-396) is a potent, orally available, small molecule tyrosine kinase inhibitor (TKI). [] Its primary target is anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase implicated in various cancers. [] Ensartinib exhibits 10-fold higher potency against ALK than the first-generation ALK TKI, crizotinib. [] Beyond ALK, ensartinib demonstrates inhibitory activity against other tyrosine kinases, including MET, ABL, Axl, EPHA2, LTK, ROS1, and SLK. [] This multi-kinase inhibitory profile makes ensartinib a promising candidate for various cancer treatments and biological research applications.

Molecular Structure Analysis

The molecular structure of Ensartinib is characterized by a dichloro-fluorophenyl ring and cyclic tertiary amine rings (piperazine). [] Molecular docking studies have revealed the binding orientation of Ensartinib within the substrate-binding pocket of the P-glycoprotein (P-gp) efflux transporter. [] Further investigation into the interaction of Ensartinib with other proteins and receptors is warranted.

Chemical Reactions Analysis

Ensartinib undergoes biotransformation in human liver microsomes, generating both stable and reactive metabolites. [] One notable reaction involves the bioactivation of the piperazine ring, leading to the formation of iminium ion intermediates. [] Additionally, a unique metabolic pathway involving the dichloro-phenyl group was revealed through LC-MS/MS analysis. [] This analysis suggests potential sites for modification to alter the drug's metabolic profile and bioactivation potential.

Mechanism of Action

Ensartinib exerts its primary anticancer effect by binding to and inhibiting ALK kinase, including ALK fusion proteins and ALK point mutation variants. [] This inhibition disrupts ALK-mediated signaling pathways, ultimately leading to the inhibition of tumor cell growth in ALK-expressing tumor cells. []

Ensartinib's interaction with drug efflux transporters plays a crucial role in its pharmacokinetics and potential for resistance. Studies have shown that while Ensartinib is a substrate of the P-glycoprotein (P-gp; ABCB1) efflux transporter, [] it acts as a potent inhibitor of both ABCB1 and ABCG2 transporters. [] This suggests that Ensartinib may modulate multidrug resistance (MDR) mediated by these transporters. Additionally, Ensartinib significantly inhibits CYP3A4 and CYP2C9, two cytochrome P450 enzymes involved in drug metabolism. [] This finding highlights the potential for clinically relevant pharmacokinetic drug-drug interactions (DDIs).

  • Inhibition of adhesion, invasion, and migration: Ensartinib inhibits the adhesion, invasion, and migration of non-small cell lung cancer (NSCLC) cells in a concentration-dependent manner. [] This effect is related to the downregulation of MMP-2 and MMP-9 expression, inhibition of the ERK signaling pathway, and suppression of p-Akt expression. []
  • Suppression of MET pathway: Ensartinib exhibits high effectiveness in inhibiting the kinase activity of the MET exon 14 deletion protein. [] It also potently suppresses the MET pathway and the growth of Hs746T cells in preclinical models. []
  • Blood-brain barrier penetration: Ensartinib effectively penetrates the blood-brain barrier, achieving a CSF/plasma concentration ratio of 1.65%. [] This characteristic contributes to its notable intracranial efficacy in treating brain metastases. []
Applications
  • Preclinical Studies: Ensartinib has demonstrated efficacy in preclinical models of alectinib-resistant patient-derived xenograft (PDX) models of neuroblastoma, showing potential for multikinase inhibition in treating this challenging disease. [] It also exhibited potent activity against a broad range of crizotinib-resistant ALK mutations and central nervous system metastases. []
  • Clinical Trials: Numerous clinical trials have investigated the efficacy and safety of Ensartinib in ALK-positive non-small cell lung cancer (NSCLC), demonstrating its potential as a first-line and second-line treatment option. [, , , , ] Ensartinib has shown promising intracranial activity, [] particularly in patients with brain metastases. [, ] Real-world studies in China have also corroborated the effectiveness and safety of Ensartinib in treating ALK-positive NSCLC. []
  • Case Reports: Case reports have documented the successful use of Ensartinib in treating various cancers harboring specific ALK rearrangements. [, , , , , , , , , ] These reports provide valuable insights into the application of Ensartinib in personalized medicine.
  • Prediction of Resistant Mutations: Studies have employed Ensartinib in developing mutation prediction systems to anticipate potential resistance mechanisms against upcoming ALK-TKIs. [] This application could contribute to the development of effective sequential treatment strategies for ALK-positive cancers.

Crizotinib

    Compound Description: Crizotinib is a first-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) used to treat ALK-positive non-small cell lung cancer (NSCLC). It has shown efficacy in treating ALK-positive NSCLC but has limitations, including acquired resistance and limited blood-brain barrier penetration. [, ]

    Relevance: Crizotinib serves as a benchmark for comparing the efficacy and safety of Ensartinib, a second-generation ALK TKI. Ensartinib has demonstrated superior efficacy and a more favorable safety profile compared to Crizotinib in preclinical and clinical trials. [, , , , , ]

Alectinib

    Compound Description: Alectinib is a second-generation ALK TKI that has shown efficacy in treating ALK-positive NSCLC, including patients who have developed resistance to Crizotinib. It exhibits a generally well-tolerated safety profile but can cause adverse effects such as hyperbilirubinemia. [, , , , ]

    Relevance: Alectinib is another second-generation ALK TKI that is directly compared to Ensartinib in terms of efficacy, safety, and cost-effectiveness. While both demonstrate clinical benefits, their specific advantages and limitations differ, influencing treatment decisions for ALK-positive NSCLC. [, , , , , ]

Ceritinib

    Compound Description: Ceritinib is a second-generation ALK TKI indicated for treating ALK-positive NSCLC, particularly in patients who have progressed on or are intolerant to Crizotinib. [, , ]

    Relevance: Ceritinib is often compared to Ensartinib and other second-generation ALK TKIs when evaluating treatment options for ALK-positive NSCLC. These comparisons highlight the relative efficacy, safety, and tolerability of each drug. [, , ]

    Compound Description: Brigatinib is a second-generation ALK TKI that has demonstrated efficacy in treating ALK-positive NSCLC, including patients with brain metastases. [, , ]

    Relevance: Brigatinib is another second-generation ALK TKI considered alongside Ensartinib for treating ALK-positive NSCLC. Clinical trials and network meta-analyses often compare these drugs to determine their relative efficacy, safety, and tolerability. [, , ]

    Compound Description: Lorlatinib is a third-generation ALK TKI known for its potent activity against a broad spectrum of ALK mutations, including those conferring resistance to other ALK inhibitors. [, , , ]

    Relevance: Lorlatinib represents a later generation ALK TKI compared to Ensartinib. While both demonstrate efficacy against ALK-positive NSCLC, Lorlatinib's ability to overcome resistance mutations makes it a valuable treatment option, especially in later treatment lines. [, , , , ]

Repotrectinib (TPX-0005)

    Compound Description: Repotrectinib is a next-generation ALK TKI currently under development. It exhibits potent activity against a wide range of ALK mutations, including those conferring resistance to other ALK inhibitors. [, ]

    Relevance: Repotrectinib, similar to Ensartinib, aims to address the challenge of acquired resistance to ALK TKIs. Preclinical studies suggest that it could be a potential second-line treatment option after first-line treatment with ALK inhibitors like Alectinib. [, ]

Daunorubicin

    Compound Description: Daunorubicin is a chemotherapeutic agent that exerts its cytotoxic effects by interfering with DNA replication and repair. It is often used in combination with other chemotherapeutic drugs for treating various types of cancer. []

    Relevance: Ensartinib synergistically enhances the antiproliferative effects of Daunorubicin in cellular models overexpressing the ABCB1 drug efflux transporter. This finding suggests that Ensartinib could potentially improve the efficacy of Daunorubicin in cancer cells expressing high levels of ABCB1. []

Mitoxantrone

    Compound Description: Mitoxantrone is an antineoplastic agent that functions as a topoisomerase II inhibitor, interfering with DNA replication and repair processes in cancer cells. []

    Relevance: Similar to Daunorubicin, Ensartinib exhibits synergistic antiproliferative effects with Mitoxantrone in ABCG2-overexpressing cellular models. This finding further supports Ensartinib's potential to overcome drug resistance mediated by drug efflux transporters like ABCG2. []

Docetaxel

    Compound Description: Docetaxel is a chemotherapeutic agent belonging to the taxane class of drugs. It inhibits cell division by interfering with microtubule function. It is widely used in the treatment of various cancer types. []

    Relevance: Ensartinib potentiates the antiproliferative activity of Docetaxel in cellular models overexpressing CYP3A4, an enzyme involved in drug metabolism. This synergistic interaction highlights Ensartinib's potential to influence the pharmacokinetics of other drugs metabolized by CYP3A4. []

Properties

CAS Number

1365267-27-1

Product Name

X-376

IUPAC Name

6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide

Molecular Formula

C25H25Cl2FN6O3

Molecular Weight

547.4 g/mol

InChI

InChI=1S/C25H25Cl2FN6O3/c1-14(21-17(26)7-8-18(28)22(21)27)37-20-13-19(31-32-23(20)29)24(35)30-16-5-3-15(4-6-16)25(36)34-11-9-33(2)10-12-34/h3-8,13-14H,9-12H2,1-2H3,(H2,29,32)(H,30,35)/t14-/m1/s1

InChI Key

ONPGOSVDVDPBCY-CQSZACIVSA-N

SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=CC(=NN=C2N)C(=O)NC3=CC=C(C=C3)C(=O)N4CCN(CC4)C

Solubility

Soluble in DMSO

Synonyms

X-376; X 376; X376

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=CC(=NN=C2N)C(=O)NC3=CC=C(C=C3)C(=O)N4CCN(CC4)C

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=CC(=NN=C2N)C(=O)NC3=CC=C(C=C3)C(=O)N4CCN(CC4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.